sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Description
Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate (CAS 92921-24-9), commonly referred to as Sulfo-SMCC, is a heterobifunctional crosslinker widely used in bioconjugation. Its molecular formula is C₁₆H₁₇N₂NaO₉S, with a molecular weight of 436.37 g/mol . Structurally, it features:
- A maleimide group (2,5-dioxopyrrolidinyl) for thiol-selective reactivity.
- An N-hydroxysuccinimide (NHS) ester for amine-targeted conjugation.
- A sulfonate group enhancing water solubility.
- A cyclohexane ring spacer between functional groups, providing rigidity and controlled spacing .
Sulfo-SMCC is pivotal in protein-protein crosslinking, antibody-drug conjugate (ADC) development, and surface immobilization of biomolecules due to its stability in aqueous buffers (pH 6.5–7.5) and rapid reaction kinetics .
Properties
IUPAC Name |
sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O9S.Na/c18-11-5-6-12(19)16(11)9-3-1-8(2-4-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25;/h1-6,10H,7H2,(H,23,24,25);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXWOOZZWPJUIE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N2NaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720924 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202413-99-8 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps. One common method includes the reaction of 4-(2,5-dioxopyrrol-1-yl)benzoyl chloride with sodium 2,5-dioxopyrrolidine-3-sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the dioxopyrrolidine groups.
Hydrolysis: The ester linkage between the benzoyl and dioxopyrrolidine groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage results in the formation of 4-(2,5-dioxopyrrol-1-yl)benzoic acid and sodium 2,5-dioxopyrrolidine-3-sulfonate .
Scientific Research Applications
Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate is widely used in scientific research due to its versatile reactivity:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate exerts its effects involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the sulfonate and ester groups, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, making it useful in crosslinking and labeling studies .
Comparison with Similar Compounds
Reactivity and Stability
- Sulfo-SMCC exhibits superior stability due to its cyclohexane spacer, reducing hydrolysis of the NHS ester compared to flexible-chain analogues like Sulfo-EMCS and Sulfo-GMBS .
- The 3-benzoyl isomer (CAS 92921-25-0) shows altered conjugation efficiency due to steric hindrance from the meta-substituted benzene ring, making it less favorable for bulky biomolecules .
Solubility
Thermodynamic Data
- Sulfo-SMCC’s melting point (>200°C) exceeds that of Sulfo-EMCS (~180°C), attributed to its rigid cyclohexane backbone .
Notes
Handling Precautions : Avoid prolonged exposure to moisture or basic conditions (pH >8.5), which accelerate NHS ester hydrolysis .
Storage : Store at -20°C in anhydrous conditions to maintain stability .
Solubility: For analogues lacking sulfonate groups (e.g., non-sulfo SMCC), prepare fresh solutions in DMSO to prevent aggregation .
Biological Activity
Sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate, also known by its CAS number 202413-99-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₅H₉N₂NaO₉S
- Molecular Weight: 416.295 g/mol
- Structural Characteristics: The compound features a dioxopyrrolidine moiety which is significant for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticonvulsant properties, similar to other compounds containing pyrrolidine structures.
Anticonvulsant Effects
Recent research has indicated that this compound may possess anticonvulsant properties. In a study involving animal models, the compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The results showed:
- Dose-dependent efficacy: Effective at doses of 15 mg/kg to 60 mg/kg.
- Synergistic effects: When combined with valproic acid (VPA), the compound exhibited supra-additive interactions against PTZ-induced seizures .
Neuroprotective Properties
The compound's neuroprotective effects were evaluated in zebrafish models, where it reduced the frequency of epileptiform-like events. This suggests potential applications in treating epilepsy and related neurological disorders.
Case Studies
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Key findings include:
Q & A
Q. What is the mechanistic basis for Sulfo-SMCC’s role as a crosslinker in protein conjugation?
Sulfo-SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues or N-termini of proteins) at pH 7–9, forming stable amide bonds. The maleimide group selectively reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming thioether bonds. This dual functionality enables controlled conjugation between amine- and thiol-containing biomolecules .
Q. How can researchers determine the optimal molar ratio of Sulfo-SMCC to target molecules?
Begin with a 10–20-fold molar excess of Sulfo-SMCC over the limiting reactant (e.g., antibodies or peptides). For example, if conjugating a 150 kDa antibody (1 mg/mL, ~6.7 µM), use 67–134 µM Sulfo-SMCC. Titrate ratios empirically while monitoring conjugation efficiency via SDS-PAGE or size-exclusion chromatography. Excess crosslinker can be removed using desalting columns or dialysis .
Q. What analytical techniques are recommended for characterizing Sulfo-SMCC and its conjugates?
- Purity assessment: Reverse-phase HPLC with UV detection (λ = 280 nm for proteins, 260 nm for aptamers).
- Mass verification: MALDI-TOF or LC-MS to confirm molecular weight shifts post-conjugation.
- Structural confirmation: -NMR in DO for free Sulfo-SMCC (peaks at δ 2.5–3.5 ppm for maleimide and cyclohexane protons) .
Q. How to confirm successful conjugation using Sulfo-SMCC?
- SDS-PAGE: Observe upward shifts in molecular weight (e.g., antibody-drug conjugates).
- Ellman’s assay: Quantify free sulfhydryls pre- and post-reaction to confirm maleimide consumption.
- Fluorescence quenching: If one component is fluorescent (e.g., FITC-labeled aptamer), monitor changes in emission spectra .
Advanced Research Questions
Q. How to troubleshoot inconsistent conjugation yields in Sulfo-SMCC-mediated reactions?
- Buffer interference: Avoid amine-containing buffers (e.g., Tris, glycine) during NHS ester reactions. Use phosphate or HEPES buffers (pH 7.2–8.5).
- Thiol oxidation: Include 1–5 mM EDTA to prevent disulfide formation. Use fresh TCEP (tris(2-carboxyethyl)phosphine) to reduce cysteines.
- Crosslinker stability: Ensure Sulfo-SMCC is stored at −20°C and reconstituted immediately before use to prevent hydrolysis .
Q. What advanced methods analyze failed crosslinking reactions?
Q. How to address solubility limitations when working with Sulfo-SMCC?
Sulfo-SMCC is water-soluble up to 10 mM. For higher concentrations:
Q. How to resolve contradictory data in Sulfo-SMCC-based surface functionalization studies?
Contradictions may arise from:
Q. What strategies optimize reaction conditions for temperature-sensitive biomolecules?
Q. How to purify and stabilize Sulfo-SMCC conjugates for long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
